molecular formula C11H9ClO2 B1361243 Ethyl 3-(4-chlorophenyl)propiolate CAS No. 20026-96-4

Ethyl 3-(4-chlorophenyl)propiolate

Cat. No. B1361243
Key on ui cas rn: 20026-96-4
M. Wt: 208.64 g/mol
InChI Key: PSAMQLWFJMRMOG-UHFFFAOYSA-N
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Patent
US08344161B2

Procedure details

Under argon atmosphere, a four neck flask was charged with 1-chloro-4-iodo-benzene (130.0 g, 0.55 mol), bis(triphenylphosphine) palladium(II) chloride (7.57 g, 10.8 mmol, 2 mol %), copper(I) iodide (4.19 g, 22.0 mmol, 4 mol %) and dry THF (1.4 l). At r.t., cesium carbonate (355.3 g, 1.09 mol, 2 eq.) was added over 5 min. Afterwards propynoic acid ethyl ester (111.3 ml, 1.09 mol, 2 eq.) was added, and the reaction mixture was stirred overnight at 35° C. An additional portion of propynoic acid ethyl ester (11.1 ml, 0.11 mol, 0.2 eq.) was added, and the reaction was stirred for another 3 h at 35° C. The reaction mixture was evaporated to dryness, and the residue was taken up in toluene (0.5 l) and heptane (1 l). The resulting suspension was stirred at 40° C. for 1 h and filtered over celite. The filtrate was concentrated, and the product purified by silica gel filtration (toluene/heptane 1:2) to yield 72.6 g (61%) of Va as a light yellow solid.
Quantity
130 g
Type
reactant
Reaction Step One
Name
bis(triphenylphosphine) palladium(II) chloride
Quantity
7.57 g
Type
catalyst
Reaction Step One
Name
copper(I) iodide
Quantity
4.19 g
Type
catalyst
Reaction Step One
Name
Quantity
1.4 L
Type
solvent
Reaction Step One
Name
cesium carbonate
Quantity
355.3 g
Type
reactant
Reaction Step Two
Quantity
111.3 mL
Type
reactant
Reaction Step Three
Quantity
11.1 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5](I)=[CH:4][CH:3]=1.C(=O)([O-])[O-].[Cs+].[Cs+].[CH2:15]([O:17][C:18](=[O:21])[C:19]#[CH:20])[CH3:16]>[Pd](Cl)Cl.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[Cu]I.C1COCC1>[CH2:15]([O:17][C:18](=[O:21])[C:19]#[C:20][C:5]1[CH:6]=[CH:7][C:2]([Cl:1])=[CH:3][CH:4]=1)[CH3:16] |f:1.2.3,5.6.7|

Inputs

Step One
Name
Quantity
130 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)I
Name
bis(triphenylphosphine) palladium(II) chloride
Quantity
7.57 g
Type
catalyst
Smiles
[Pd](Cl)Cl.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
copper(I) iodide
Quantity
4.19 g
Type
catalyst
Smiles
[Cu]I
Name
Quantity
1.4 L
Type
solvent
Smiles
C1CCOC1
Step Two
Name
cesium carbonate
Quantity
355.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Step Three
Name
Quantity
111.3 mL
Type
reactant
Smiles
C(C)OC(C#C)=O
Step Four
Name
Quantity
11.1 mL
Type
reactant
Smiles
C(C)OC(C#C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred overnight at 35° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction was stirred for another 3 h at 35° C
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated to dryness
STIRRING
Type
STIRRING
Details
The resulting suspension was stirred at 40° C. for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered over celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
FILTRATION
Type
FILTRATION
Details
the product purified by silica gel filtration (toluene/heptane 1:2)
CUSTOM
Type
CUSTOM
Details
to yield 72.6 g (61%) of Va as a light yellow solid

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C(C)OC(C#CC1=CC=C(C=C1)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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